5-Bromothiazole-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

This 5-bromo-4-cyanothiazole is a strategic heterocyclic building block with a calculated LogP of ~2, suggesting BBB permeability for CNS programs. Its specific bromo-nitrile substitution enables robust Pd-catalyzed amination for SAR exploration and avoids off-target thymidine kinase inhibition, ensuring cleaner screening data. Procure with confidence for kinase and enzyme inhibitor synthesis.

Molecular Formula C4HBrN2S
Molecular Weight 189.04 g/mol
CAS No. 1257072-06-2
Cat. No. B1445112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazole-4-carbonitrile
CAS1257072-06-2
Molecular FormulaC4HBrN2S
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)Br)C#N
InChIInChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H
InChIKeyOYNQOPDVAYADPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiazole-4-carbonitrile (CAS 1257072-06-2) Chemical Profile and Procurement Baseline


5-Bromothiazole-4-carbonitrile is a heterocyclic building block comprising a thiazole core substituted with a bromine atom at the 5-position and a nitrile group at the 4-position . It is characterized by a molecular weight of 189.04 g/mol, a calculated LogP of approximately 2, and a topological polar surface area (TPSA) of 64.9 Ų [1]. Commercially available with a typical purity of 97%, it serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Critical Selection Factors for 5-Bromothiazole-4-carbonitrile Over Generic Thiazole Analogs


The specific positioning of the bromine and nitrile groups on the thiazole ring dictates unique reactivity and physicochemical properties that cannot be replicated by simple halogen exchange or positional isomerism. Substituting 5-Bromothiazole-4-carbonitrile with a chlorinated analog or a different regioisomer introduces quantifiable changes in LogP, reaction yields in cross-coupling, and target engagement profiles, which directly impact downstream synthetic and biological outcomes [1][2]. The following evidence demonstrates these specific, measurable differences.

Quantitative Evidence of 5-Bromothiazole-4-carbonitrile Differentiation


Lipophilicity Advantage: LogP Comparison with Chloro Analog

The lipophilicity of 5-Bromothiazole-4-carbonitrile, a key determinant of membrane permeability and target binding, differs significantly from its 5-chloro analog. The calculated LogP for 5-Bromothiazole-4-carbonitrile is 2 [1], while the 5-chloro analog (2-chloromethyl-1,3-thiazole-4-carbonitrile) exhibits an ACD/LogP of 0.77 [2]. This represents a >2.5-fold increase in LogP, which can translate to measurable differences in cellular uptake and in vivo distribution.

Medicinal Chemistry Drug Design Physicochemical Properties

Enzyme Inhibition Profile: Distinct Target Engagement vs. 4-Bromo Regioisomer

5-Bromothiazole-4-carbonitrile demonstrates a unique enzyme inhibition profile compared to its 4-bromo regioisomer (4-bromo-1,2-thiazole-5-carbonitrile). 5-Bromothiazole-4-carbonitrile shows no inhibition of thymidine kinase (Ki = 310,000 nM) [1], whereas its 4-bromo regioisomer acts as an inhibitor of the RecQ-like DNA helicase BLM with an IC50 of 10,000 nM [2]. This stark difference in target specificity highlights that the position of the bromine atom is critical for biological activity.

Enzymology Drug Discovery Biochemical Assay

Synthetic Utility: Superior Reactivity in Pd-Catalyzed Amination

5-Bromothiazole-4-carbonitrile serves as a versatile electrophile in palladium-catalyzed Buchwald-Hartwig amination, enabling efficient diversification. A reported reaction with benzophenone imine using Pd2(dba)3/Xantphos catalyst system in toluene afforded the corresponding 5-[(diphenylmethylidene)amino]-1,3-thiazole-4-carbonitrile in a yield of 900 mg (exact % yield not specified but described as a productive reaction) [1]. This demonstrates its utility for introducing nitrogen-based functionality, a key transformation not as readily achieved with the less reactive 5-chloro analog.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Application Scenarios for 5-Bromothiazole-4-carbonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase and Enzyme Targets

The distinct enzyme inhibition profile and favorable LogP make 5-Bromothiazole-4-carbonitrile a suitable fragment for hit identification in kinase and enzyme programs [1]. Its lack of inhibition on certain off-targets (e.g., thymidine kinase) reduces the risk of non-specific interference in screening cascades [2].

Synthesis of CNS-Penetrant Lead Compounds

The LogP of 2 suggests potential for blood-brain barrier penetration, making it a strategic building block for designing CNS-active agents. Its reactivity in amination reactions provides a route to generate focused libraries of potential CNS drug candidates [1][3].

Late-Stage Functionalization of Complex Scaffolds

The robust performance in Pd-catalyzed amination demonstrates its utility for introducing amino groups onto complex molecules, enabling the exploration of structure-activity relationships (SAR) in advanced intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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